molecular formula C26H31N3O5S B2844534 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide CAS No. 878059-44-0

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide

Cat. No. B2844534
CAS RN: 878059-44-0
M. Wt: 497.61
InChI Key: YUQXGKORVLIIMT-UHFFFAOYSA-N
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Description

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H31N3O5S and its molecular weight is 497.61. The purity is usually 95%.
BenchChem offers high-quality 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Comparative Metabolism of Chloroacetamide Herbicides

This study investigated the metabolic pathways of various chloroacetamide herbicides, including acetochlor, in human and rat liver microsomes. It suggested a complex metabolic activation pathway that might be relevant for understanding the metabolic fate of similarly structured compounds (Coleman et al., 2000).

Access to a Wide Range of Sultams

A method for synthesizing a variety of sultams, which are sulfur-containing heterocycles, by cyclodialkylation of α-substituted methanesulfonanilides was developed. This research could inform synthetic strategies for compounds with sulfonamide groups, similar to the compound of interest (Rassadin et al., 2012).

N-Deethoxymethylation of Acetochlor

The key step in acetochlor biodegradation, N-deethoxymethylation, was elucidated using a cytochrome P450 system from Rhodococcus sp. This study's insights into the enzymatic degradation of acetamide herbicides could be useful for environmental remediation efforts involving similar compounds (Wang et al., 2015).

Synthesis of Novel (2-Oxo-3-(Arylimino) Indolin-1-yl)-N-Aryl Acetamides

This research focused on synthesizing and evaluating the antimicrobial activities of acetamide derivatives. Such studies are crucial for the development of new therapeutic agents, providing a foundation for exploring the biological activities of compounds like "2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide" (Debnath & Ganguly, 2015).

Catalytic Hydrogenation for Green Synthesis

A study on the green synthesis of N-(3-Amino-4-methoxyphenyl)acetamide via catalytic hydrogenation provides insights into environmentally friendly synthesis methods that could be applied to similar compounds, highlighting the importance of sustainable chemical synthesis approaches (Zhang Qun-feng, 2008).

properties

IUPAC Name

2-[1-[2-(azepan-1-yl)-2-oxoethyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H31N3O5S/c1-2-34-21-13-11-20(12-14-21)27-25(30)19-35(32,33)24-17-29(23-10-6-5-9-22(23)24)18-26(31)28-15-7-3-4-8-16-28/h5-6,9-14,17H,2-4,7-8,15-16,18-19H2,1H3,(H,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YUQXGKORVLIIMT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCCCCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H31N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

497.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-((1-(2-(azepan-1-yl)-2-oxoethyl)-1H-indol-3-yl)sulfonyl)-N-(4-ethoxyphenyl)acetamide

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